Cholesteryl-3-iodobenzyl ether
Description
Significance of Iodinated Cholesteryl Ethers in Contemporary Chemical Biology
The incorporation of an iodine atom into the structure of a cholesteryl ether, creating a molecule like Cholesteryl-3-iodobenzyl ether, adds another layer of functionality, primarily for imaging purposes. Iodine possesses several radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) that are suitable for various radiological and nuclear medicine imaging techniques, including single-photon emission computed tomography (SPECT). umich.edumdpi.com
The rationale for developing iodinated cholesterol derivatives stems from the observation that cholesterol is a key precursor in the synthesis of steroid hormones and is therefore taken up and stored in high concentrations, often as cholesteryl esters, in steroidogenic tissues. nih.govumich.edu The adrenal glands, in particular, show significant cholesterol uptake. umich.edu This physiological targeting has driven the development of radioiodinated cholesterol analogues as agents for the non-invasive imaging of the adrenal cortex. umich.edu
One of the most well-known agents in this class is 6β-[¹³¹I]iodomethyl-19-norcholest-5(10)-en-3β-ol (NP-59), which has been used clinically for adrenal scintiscanning. nih.govresearchgate.net While NP-59 is not an ether, the principle of using a radioiodinated cholesterol backbone to target the adrenals is the same. The development of iodinated cholesteryl ethers like this compound builds on this concept, combining the tissue-targeting properties of the cholesterol scaffold with the metabolic stability of the ether linkage. This stability can be an advantage, as it prevents the premature cleavage of the radiolabel from the cholesterol carrier, potentially leading to clearer images with lower background signals. umich.edu The synthesis of radioiodinated cholesteryl ethers has been explored specifically for their potential as probes for lipoprotein metabolism. acs.org The benzyl (B1604629) ether moiety provides a distinct spacer and chemical properties compared to the more common alkyl ethers, potentially influencing biodistribution and uptake characteristics.
Historical Development and Evolution of Cholesteryl Ether Investigations
The scientific journey leading to the development of complex molecules like this compound began with fundamental studies of cholesterol itself. In the early 20th century, Nikolai Anitschkow's work established the link between dietary cholesterol and atherosclerosis, laying the groundwork for the "lipid hypothesis". nih.gov Subsequent decades of research focused on understanding how cholesterol is transported in the blood within lipoproteins and the metabolic processes involving cholesteryl esters. nih.govjci.org
A pivotal moment in the development of functional cholesterol analogues came with the realization that cholesterol concentrates in the adrenal glands. umich.edu This led to a concerted effort, beginning in the 1970s, to create radioiodinated cholesterol derivatives for adrenal imaging. umich.edu Early research explored various radioiodinated cholesteryl esters. umich.edu However, these initial agents often suffered from in vivo instability or unfavorable biodistribution, which spurred the creation of more stable second-generation compounds like NP-59. umich.edunih.gov
Parallel to the work on imaging agents, the need for stable probes to study lipid metabolism drove the synthesis and application of non-hydrolyzable cholesteryl ethers. By the 1980s, methods for synthesizing various cholesteryl ethers were being published, and their utility as tracers in studies of atherosclerosis and lipoprotein metabolism was being established. nih.govnih.gov These metabolically robust analogues allowed researchers to track the physical movement and cellular uptake of lipid particles without the complication of metabolic breakdown. nih.gov The convergence of these two research streams—radioiodination for imaging and ether linkages for stability—provides the historical and scientific context for the design of advanced probes like this compound.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 6β-[¹³¹I]iodomethyl-19-norcholest-5(10)-en-3β-ol (NP-59) |
| This compound |
| i-Cholesteryl methyl ether |
| Cholesteryl hexadecyl ether |
| Cholesteryl linoleyl ether |
| Cholesteryl oleoyl (B10858665) ether |
| 3β-[(Triphenylstannyl)methoxy]cholest-5-ene |
| Cholesteryl oleate |
| Cholesteryl ethyl ether |
| Cholesteryl tetradecyl ether |
| Cholesteryl hexyl ether |
Structure
3D Structure
Properties
CAS No. |
130504-76-6 |
|---|---|
Molecular Formula |
C34H51IO |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-[(3-iodophenyl)methoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C34H51IO/c1-23(2)8-6-9-24(3)30-14-15-31-29-13-12-26-21-28(36-22-25-10-7-11-27(35)20-25)16-18-33(26,4)32(29)17-19-34(30,31)5/h7,10-12,20,23-24,28-32H,6,8-9,13-19,21-22H2,1-5H3/t24-,28+,29+,30-,31+,32+,33+,34-/m1/s1 |
InChI Key |
ZNFYQYCCNLHBML-BNFFSTEWSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCC5=CC(=CC=C5)I)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C |
Synonyms |
3-CIBE cholesteryl-3-iodobenzyl ethe |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Cholesteryl 3 Iodobenzyl Ether
Vibrational Spectroscopy for Molecular Fingerprinting (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique "molecular fingerprint." For cholesteryl-3-iodobenzyl ether, the spectrum would be a composite of the vibrations from the cholesterol steroid nucleus, the alkyl side chain, the ether linkage, and the substituted aromatic ring.
The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. The C-H stretching vibrations of the aliphatic cholesterol backbone would appear in the 2850-2960 cm⁻¹ region. The presence of the ether linkage (C-O-C) is a key feature and would be identified by a strong, characteristic stretching band, typically in the 1070-1150 cm⁻¹ range. The aromatic ring of the 3-iodobenzyl group would produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹. The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically around 500-600 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch (Cholesteryl) |
| ~1600, 1575, 1470 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~1465, 1380 | Medium | C-H Bending (CH₂, CH₃) |
| ~1100 | Strong | C-O-C Ether Stretch |
| ~780, 680 | Strong | Aromatic C-H Out-of-Plane Bending (meta-substitution) |
| ~550 | Medium-Weak | C-I Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Assignment.researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis.researchgate.net
¹H NMR: The proton NMR spectrum of this compound would show a complex pattern of signals. The numerous overlapping multiplets in the upfield region (approximately 0.6 to 2.5 ppm) are characteristic of the steroidal backbone and its aliphatic side chain. researchgate.net Key diagnostic signals would include the singlet for the C-18 methyl group (~0.68 ppm) and the C-19 methyl group (~1.02 ppm). huji.ac.il The proton at the C-3 position of the cholesterol ring, now part of the ether linkage, would experience a downfield shift to around 3.1-3.3 ppm. The vinylic proton at C-6 would appear as a multiplet around 5.3-5.4 ppm. researchgate.net The benzylic protons (Ar-CH₂-O) would give a characteristic singlet at approximately 4.5 ppm. The protons on the iodinated aromatic ring would appear in the aromatic region (7.0-7.7 ppm), with splitting patterns indicative of a 1,3-disubstituted (meta) ring system.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. bhu.ac.in The spectrum of this compound would be complex, with over 30 distinct signals. The cholesterol carbons would resonate in their typical regions, with the C-5 and C-6 olefinic carbons appearing around 140.8 ppm and 121.7 ppm, respectively. researchgate.net The carbon atom at C-3, bonded to the ether oxygen, would be significantly shifted downfield to approximately 80-82 ppm. The benzylic carbon (Ar-CH₂-O) would be found around 70 ppm. The aromatic carbons would appear between 120 and 140 ppm, with the carbon bearing the iodine atom (C-I) showing a characteristic signal at a higher field (around 95 ppm) due to the heavy atom effect.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound
| Moiety | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| Cholesteryl C-3-H | ~3.2 (multiplet) | ~81 |
| Cholesteryl C-6-H | ~5.35 (multiplet) | ~122 |
| Cholesteryl C-18-H₃ | ~0.68 (singlet) | ~12 |
| Cholesteryl C-19-H₃ | ~1.02 (singlet) | ~19 |
| Benzyl (B1604629) CH₂ | ~4.5 (singlet) | ~70 |
| Aromatic C-H | 7.0-7.7 (multiplets) | 128-138 |
| Aromatic C-I | - | ~95 |
| Aromatic C-5 (Cholesteryl) | - | ~141 |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
While 1D NMR provides essential information, complex molecules like this compound require two-dimensional (2D) NMR experiments to unambiguously assign all proton and carbon signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the cholesterol ring system and the side chain, confirming, for example, the coupling between H-3 and its neighbors H-2 and H-4. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the proton signal at ~3.2 ppm would correlate with the carbon signal at ~81 ppm, confirming their assignment to the C-3 position. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing connectivity across quaternary carbons and heteroatoms. A key HMBC correlation would be observed between the benzylic protons (~4.5 ppm) and the C-3 carbon of the cholesterol ring (~81 ppm), providing unequivocal evidence for the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is essential for determining the stereochemistry of the molecule, confirming the β-orientation of the ether linkage at the C-3 position, which is characteristic of the cholesterol precursor.
High-Resolution Mass Spectrometry (MS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₃₄H₅₁IO), HRMS would provide a mass measurement with high accuracy (typically to within 5 ppm), allowing for the unambiguous confirmation of its elemental composition.
Tandem Mass Spectrometry (MS/MS) and Higher-Order Fragmentation (MS³) for Structural Detail.nationalmaglab.org
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In a typical experiment, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) of this compound would be isolated and then fragmented through collision-induced dissociation (CID).
The fragmentation pattern would be highly informative. A characteristic and likely dominant fragmentation pathway for cholesteryl ethers involves the cleavage of the C-O ether bond. This would result in the formation of a stable cholesteryl cation or a related cholestadiene ion at m/z 369 or 368, a hallmark fragment for the cholesterol steroid core. nih.gov Another significant fragmentation would be the cleavage of the benzyl-oxygen bond, leading to the formation of a 3-iodobenzyl cation (m/z 217). Further fragmentation of the cholesterol core would also be observed, consistent with known pathways for steroids. Higher-order fragmentation (MS³) could be employed to further fragment key product ions, such as the m/z 369 ion, to provide even more detailed structural confirmation of the steroid backbone. researchgate.net
Emerging Ion Activation Methods (e.g., Electron-Induced Dissociation (EID), Ultraviolet Photodissociation (UVPD))
While CID is a robust technique, emerging ion activation methods offer complementary and often more detailed structural information, particularly for complex molecules.
Electron-Induced Dissociation (EID): EID utilizes high-energy electrons to induce fragmentation. nih.govnih.gov This technique is known to cause extensive fragmentation, often cleaving strong bonds like C-C bonds that are resistant to CID. metabolomics.blog For this compound, EID could provide a rich fragmentation spectrum, generating a ladder-like series of fragments from the aliphatic side chain, allowing for its detailed characterization. metabolomics.blog This method can be particularly advantageous for distinguishing between isomers, should any be present. researchgate.net
Ultraviolet Photodissociation (UVPD): UVPD employs high-energy photons from a laser to excite and fragment ions. thermofisher.com The presence of the iodobenzyl chromophore in the molecule makes it an excellent candidate for UVPD analysis, as the aromatic ring can efficiently absorb UV radiation. This technique can induce unique fragmentation pathways not observed in CID, providing complementary structural data. nih.govmdpi.com UVPD has proven effective in characterizing complex lipids and other biomolecules, and it would likely yield extensive fragmentation across both the steroid and the aromatic portions of this compound, offering a highly detailed structural map. researchgate.netresearchgate.net
Photochemical Derivatization Coupled with Mass Spectrometry (e.g., Paternò-Büchi Reaction)
Photochemical derivatization, particularly when coupled with mass spectrometry (MS), serves as a powerful tool for the structural analysis of complex lipids. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and a carbon-carbon double bond, is especially pertinent for cholesteryl derivatives. organic-chemistry.orgnih.gov This reaction is typically initiated by UV irradiation in the presence of a carbonyl compound like acetone (B3395972) or benzophenone, which forms a four-membered ether ring, known as an oxetane (B1205548), at the site of unsaturation. organic-chemistry.orgresearchgate.net
For this compound, the intrinsic C5-C6 double bond of the cholesterol core is a prime target for this derivatization. When the derivatized molecule is subjected to tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) cleaves the oxetane ring. researchgate.netd-nb.info This process yields diagnostic fragment ions that pinpoint the location of the original double bond, confirming the integrity of the sterol backbone in the synthesized ether. researchgate.net
While direct studies on this compound are not prevalent, research on other cholesteryl esters demonstrates the utility of this method. researchgate.net The Paternò-Büchi reaction, coupled with LC-MS/MS, has been successfully used to identify and distinguish C=C location isomers in various lipid classes. d-nb.info This approach, often performed online with the mass spectrometer, allows for rapid and sensitive analysis, providing a high degree of confidence in the structural assignment of the unsaturated core of the molecule. d-nb.inforesearchgate.net
X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Analysis
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, single-crystal XRD would provide unambiguous data on bond lengths, bond angles, and the conformation of both the sterol ring system and the attached 3-iodobenzyl ether moiety. This technique is crucial for understanding how the bulky, iodine-containing side group influences the molecular packing in the solid state.
Table 1: Illustrative Crystallographic Data for a Hypothetical Cholesteryl Derivative This table presents hypothetical data to illustrate what could be obtained from an XRD analysis of a compound like this compound.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.58 |
| b (Å) | 7.65 |
| c (Å) | 24.12 |
| β (°) | 98.7 |
| Volume (ų) | 1925.4 |
| Z (molecules/cell) | 2 |
Thermal Analysis Techniques for Phase Transition Characterization (e.g., Differential Scanning Calorimetry (DSC))
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the phase transitions of materials as a function of temperature. researchgate.net By measuring the difference in heat flow between a sample and a reference, DSC can accurately determine the temperatures (T) and enthalpy changes (ΔH) associated with events like melting, crystallization, and liquid crystal phase transitions. linseis.co.krplos.org
For this compound, DSC analysis is expected to reveal a complex thermotropic behavior, characteristic of many cholesterol derivatives. nih.gov Upon heating from a solid crystalline state, the compound would likely exhibit one or more transitions to liquid crystalline phases (e.g., smectic, cholesteric) before finally reaching the isotropic liquid state. nih.govnih.gov Each of these transitions would appear as a distinct peak in the DSC thermogram. The transition temperatures and their associated enthalpies provide insight into the molecular ordering and the energy required to disrupt it. researchgate.net The purity of the compound can also be assessed, as impurities typically broaden melting peaks and lower the melting temperature. linseis.co.kr
Table 2: Representative DSC Data for Phase Transitions in Cholesteryl Esters This table shows typical phase transition data observed for cholesteryl esters, which would be analogous to the expected behavior of this compound.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |
|---|---|---|---|
| Crystal → Smectic | 75.2 | 78.5 | 28.4 |
| Smectic → Cholesteric | 88.1 | 90.3 | 2.1 |
Advanced Microscopy and Imaging for Self-Assembled Structures (e.g., Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM))
Advanced microscopy techniques are indispensable for visualizing the nanoscale and microscale structures formed by the self-assembly of amphiphilic molecules like this compound.
Transmission Electron Microscopy (TEM) offers high-resolution imaging of structures that can be formed in solution, such as vesicles, tubules, or nanoparticles. Samples are typically prepared by drop-casting a dilute solution onto a TEM grid, followed by negative staining or cryo-fixation to enhance contrast and preserve the morphology. TEM would be instrumental in revealing the size, shape, and lamellarity (number of layers) of any self-assembled aggregates. physiology.orgliposomes.ca
Atomic Force Microscopy (AFM) provides three-dimensional topographical information of surfaces at the nanoscale. aps.org It can be used to image self-assembled monolayers or bilayers of this compound on a suitable substrate, like mica or gold. nih.gov AFM can operate in various environments, including air and liquid, allowing for the study of molecular arrangements under near-native conditions. This technique can reveal details about molecular packing, domain formation, and the height of monolayers or bilayers, providing insights into how the molecules organize on a surface. nih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with MS Detection)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or any degradation products.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for monitoring reaction progress and checking purity. uad.ac.idgerli.com A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. Due to its lipophilic nature, this compound would have a relatively high retention factor (Rf) in nonpolar solvent systems (e.g., hexane/ethyl acetate (B1210297) mixtures) compared to more polar starting materials like free cholesterol. mit.edunih.gov Visualization under UV light (due to the aromatic iodobenzyl group) or by staining can reveal the presence of impurities. gerli.com
High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantitative capabilities. nih.gov For a nonpolar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 or C8 column would be used with a mobile phase typically consisting of a mixture of acetonitrile, isopropanol, or methanol (B129727) and water. nih.gov Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of analytical power. This combination not only separates the components of a mixture but also provides the mass-to-charge ratio (m/z) of each component, enabling positive identification of the main product and characterization of any minor impurities. scienceopen.comnih.gov
Table 3: Illustrative Chromatographic Data for Purity Analysis This table presents hypothetical data to illustrate how TLC and HPLC would be used to assess the purity of this compound.
| Technique | Parameter | Cholesterol | 3-Iodobenzyl Alcohol | This compound |
|---|---|---|---|---|
| TLC | Rf (Hexane:Ethyl Acetate 4:1) | 0.25 | 0.15 | 0.60 |
| RP-HPLC | Retention Time (min) | 8.5 | 4.2 | 15.1 |
| LC-MS | [M+H]⁺ (m/z) | 387.3 | 234.9 | 603.2 |
Chemical Reactivity and Mechanistic Investigations of Cholesteryl 3 Iodobenzyl Ether
Ether Bond Stability and Cleavage Mechanisms
Ethers are generally characterized by their low reactivity, which makes them excellent solvents for many chemical reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com However, the C-O bond in ethers can be cleaved under strongly acidic conditions. libretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The specific mechanism of this cleavage for cholesteryl-3-iodobenzyl ether depends on the nature of the substituents on the ether oxygen.
The cleavage of ethers by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The subsequent step can follow an SN1, SN2, or E1 pathway. libretexts.orglibretexts.org
SN1 Pathway : Ethers with tertiary, benzylic, or allylic substituents are prone to cleave via an SN1 mechanism due to the formation of a stable carbocation intermediate. libretexts.orgnih.govfiveable.me In the case of this compound, the 3-iodobenzyl group is benzylic. Cleavage of the benzyl-oxygen bond would generate a relatively stable 3-iodobenzyl carbocation. The secondary cholesteryl carbocation is less stable. Therefore, under SN1 conditions, the reaction is expected to predominantly yield cholesterol and 3-iodobenzyl halide. libretexts.org
SN2 Pathway : This pathway is favored for ethers with primary and secondary alkyl groups. libretexts.orglibretexts.orgmasterorganicchemistry.com The halide nucleophile attacks the less sterically hindered carbon atom. libretexts.org The cholesterol C3 position is a secondary carbon and is sterically hindered. The benzylic carbon is less hindered for a backside attack. However, given the stability of the benzylic carbocation, the SN1 pathway is more likely to be the major route for the cleavage of the benzyl-oxygen bond. libretexts.orgnih.govfiveable.me
E1 Pathway : The E1 mechanism competes with the SN1 mechanism, particularly when the resulting carbocation can be stabilized by the elimination of a proton to form an alkene. libretexts.orglibretexts.orgpressbooks.pub For this compound, the intermediate 3-iodobenzyl carbocation cannot form a stable alkene. The cholesteryl carbocation, if formed, could lead to elimination products. However, the formation of the benzylic carbocation is favored. Ethers with tertiary alkyl groups are particularly susceptible to E1 elimination, often when a strong acid with a non-nucleophilic conjugate base is used. libretexts.orglibretexts.org
| Reaction Pathway | Key Intermediate | Expected Products | Rationale |
|---|---|---|---|
| SN1 | 3-Iodobenzyl carbocation | Cholesterol and 3-Iodobenzyl halide | High stability of the benzylic carbocation intermediate. libretexts.orgnih.govfiveable.me |
| SN2 | Transition state | Cholesterol and 3-Iodobenzyl halide | Attack at the less hindered benzylic carbon. libretexts.orgmasterorganicchemistry.com |
| E1 | Carbocation | Minor/unlikely from the benzyl (B1604629) moiety | The intermediate carbocation is benzylic and does not readily undergo elimination. libretexts.orglibretexts.org |
Cholesteryl ethers are often used as non-metabolizable markers in lipid transport studies because their ether bond is generally resistant to hydrolysis by mammalian cellular enzymes. nih.govahajournals.org This stability allows them to accumulate in cells, providing a cumulative measure of lipoprotein particle uptake. nih.gov However, studies have shown that the stability can be variable, with some commercially available radiolabeled cholesteryl ethers undergoing hydrolysis to free cholesterol both in vitro and in vivo. nih.gov This suggests that while generally stable, the hydrolytic stability of this compound in biological media cannot be assumed and would require empirical testing. In contrast, cholesteryl esters are readily hydrolyzed by enzymes like hormone-sensitive cholesterol esterase in plasma lipoproteins. nih.govgerli.com
Reactivity of the Iodophenyl Moiety
The 3-iodophenyl group in this compound introduces a site for various aromatic reactions.
Electrophilic Aromatic Substitution (EAS) : Halogens are deactivating groups in EAS reactions due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic. masterorganicchemistry.comstackexchange.com Therefore, the reaction of the iodophenyl group with electrophiles is expected to be slower than that of benzene (B151609). masterorganicchemistry.comstackexchange.com However, the halogen's lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. stackexchange.com In the case of the 3-iodobenzyl moiety, the primary directing influence would be the iodo group, with the benzyl ether substituent also influencing the substitution pattern. Among halobenzenes, iodobenzene (B50100) is generally more reactive towards electrophilic substitution than fluorobenzene, chlorobenzene, and bromobenzene. quora.comsocratic.org
| Halobenzene | Relative Rate of Nitration (Benzene = 1) |
|---|---|
| Fluorobenzene | 0.11 stackexchange.com |
| Chlorobenzene | 0.02 stackexchange.com |
| Bromobenzene | 0.06 stackexchange.com |
| Iodobenzene | 0.13 stackexchange.com |
Nucleophilic Aromatic Substitution (NAS) : Unactivated aryl halides like iodobenzene are generally unreactive towards nucleophilic aromatic substitution. acs.org Such reactions typically require either strong activation by electron-withdrawing groups ortho or para to the leaving group, or harsh reaction conditions that may proceed through a benzyne (B1209423) intermediate. acs.orgwiley.com The reactivity order for NAS is often the reverse of the C-X bond strength, with Ar-F > Ar-Cl > Ar-Br > Ar-I under typical SNAr conditions. doubtnut.com However, for some reactions, particularly those involving radical cations or specific catalysts, the reactivity order can be Ar-I > Ar-Br > Ar-Cl. wiley.comnih.gov Directed nucleophilic aromatic substitution has also been observed in ortho-iodobenzamides, suggesting that neighboring group participation can facilitate substitution. rsc.org
The iodine atom in the 3-iodophenyl group can be oxidized to a hypervalent state (I(III) or I(V)). nih.govwikipedia.orgarkat-usa.org Aryl iodides can be converted to hypervalent iodine reagents, such as (diacetoxyiodo)arenes or aryliodonium salts, which are versatile reagents in organic synthesis. nih.govwikipedia.orgarkat-usa.orgchemrxiv.org These reagents can participate in a variety of transformations, including acting as oxidizing agents or as aryl group transfer agents in C-C and C-heteroatom bond-forming reactions. wikipedia.orgdiva-portal.org The formation of a hypervalent iodine species from this compound would open up a unique set of potential reactions, allowing for further functionalization of the aromatic ring under relatively mild conditions. arkat-usa.org
Stereochemical Implications in this compound Reactions
The cholesterol moiety possesses a chiral center at the C3 position where the ether linkage is located. Any reaction that involves the breaking of the C3-O bond must consider the stereochemical outcome.
SN1 Reactions : If the ether cleavage proceeds through an SN1 mechanism, it would involve the formation of a planar sp2-hybridized carbocation at the C3 position of the cholesterol ring. pressbooks.pubyoutube.com The subsequent attack of a nucleophile can occur from either face of this planar intermediate, leading to a mixture of enantiomers (racemization). youtube.commasterorganicchemistry.comyoutube.com This would result in a loss of the original stereochemical information at the C3 center.
SN2 Reactions : In contrast, an SN2 reaction at the C3 carbon would proceed with a backside attack by the nucleophile relative to the leaving group. masterorganicchemistry.comlibretexts.org This concerted mechanism results in an inversion of the stereochemical configuration at the chiral center. youtube.commasterorganicchemistry.comyoutube.comlibretexts.org Given the significant steric hindrance around the C3 position of cholesterol, an SN2 reaction at this center is generally disfavored.
The stereochemical outcome of reactions at the C3 position is a critical consideration in the synthesis and modification of cholesterol derivatives. The choice of reagents and reaction conditions will determine whether the stereochemistry is retained, inverted, or scrambled.
Oxidative and Reductive Transformations of the Ether and Iodinated Groups
The susceptibility of this compound to oxidative and reductive conditions is centered on the ether bond and the carbon-iodine bond of the benzyl ring. The cholesterol framework, while also susceptible to oxidation, particularly at the allylic C7 position, will be considered in the context of the primary transformations of the ether and iodo functionalities.
Oxidative Transformations
The ether linkage in this compound can undergo oxidative cleavage under various conditions. The benzylic position is particularly prone to oxidation, which can lead to the cleavage of the C-O bond. Several reagents are known to effect the oxidative cleavage of benzyl ethers, and by analogy, would be expected to react with this compound. rsc.orgthieme-connect.comresearchgate.net For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a reagent known for the facile oxidative cleavage of benzyl ethers. nih.gov The reaction likely proceeds through a direct oxidation of the benzyl ether. nih.gov Similarly, dimethyldioxirane (B1199080) and [bis(trifluoroacetoxy)iodo]benzene (B57053) are effective for the oxidative cleavage of benzyl ethers, typically yielding the corresponding carbonyl compounds and alcohol. rsc.orgthieme-connect.com In the case of this compound, this would result in 3-iodobenzaldehyde (B1295965) and cholesterol.
The cholesterol moiety itself can be oxidized. For example, electrochemical oxidation of cholesterol can lead to the formation of dicholesteryl ether. beilstein-journals.org While the primary focus here is on the ether and iodinated groups, it is conceivable that under certain oxidative conditions, the cholesterol backbone could also react, potentially leading to a complex mixture of products. Studies on oxidized cholesteryl esters (OxCE) show that the fatty acyl chain and the cholesterol ring can both be oxidized. frontiersin.orgnih.govnih.govacs.org
Reductive Transformations
The primary site for reduction in this compound is the carbon-iodine bond. Aryl iodides are susceptible to reductive deiodination through various methods. Sodium borohydride (B1222165) (NaBH₄) can reduce aryl iodides, although this often requires catalysis, for instance with copper(I) chloride or polymer-bound tin halides. wiley.comvt.edurushim.ruorganic-chemistry.orgorganic-chemistry.org The mechanism for the reduction of alkyl halides by NaBH₄ is generally considered to be Sₙ2. vt.edu For aryl iodides, a single-electron transfer (SET) mechanism has also been proposed. organic-chemistry.org
The C-I bond is relatively weak and can be cleaved under radical conditions, which can be initiated by heat or light, especially in electron-rich aromatic systems. reddit.comacs.org Furthermore, enzymatic systems, such as iodotyrosine deiodinase, are known to catalyze reductive deiodination. nih.gov
The ether linkage is generally stable to reduction, except under harsh conditions that might also affect other parts of the molecule.
Table 1: Predicted Oxidative Transformations of this compound Based on Analogous Reactions
| Reagent/Condition | Expected Products | Mechanistic Pathway | Reference |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 3-Iodobenzaldehyde, Cholesterol | Oxidative Cleavage | nih.gov |
| Dimethyldioxirane | 3-Iodobenzaldehyde, Cholesterol | Oxidative Cleavage | thieme-connect.com |
| [Bis(trifluoroacetoxy)iodo]benzene | 3-Iodobenzaldehyde, Cholesterol | Oxidative Cleavage | rsc.org |
| 4-Acetamido-TEMPO/Co-oxidant | 3-Iodobenzaldehyde, Cholesterol | Oxidative Cleavage | researchgate.net |
| Visible Light/Photocatalyst (e.g., DDQ) | 3-Iodobenzaldehyde, Cholesterol | Photooxidative Cleavage | mpg.de |
Table 2: Predicted Reductive Transformations of this compound Based on Analogous Reactions
| Reagent/Condition | Expected Product | Mechanistic Pathway | Reference |
| NaBH₄/CuCl₂ in MeOH | Cholesteryl benzyl ether | Reductive Deiodination | wiley.comrushim.ru |
| NaBH₄ in DMSO/DMF (high temp) | Cholesteryl benzyl ether | Sₙ2/Radical | vt.edu |
| Visible Light/H-atom donor | Cholesteryl benzyl ether | Photoredox Catalysis | organic-chemistry.org |
| Pd catalyst/H₂ source | Cholesteryl benzyl ether | Catalytic Hydrogenolysis | researchgate.net |
Interactions with Chemical Reagents and Solvents
The stability and reactivity of this compound are also influenced by its interactions with various chemical reagents and the solvent environment.
Interactions with Chemical Reagents
Strong Acids: Ethers are known to undergo cleavage in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), particularly at elevated temperatures. masterorganicchemistry.comopenstax.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. masterorganicchemistry.com The subsequent cleavage can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting carbocation. openstax.orglibretexts.org For this compound, acid cleavage would likely yield cholesterol and 3-iodobenzyl halide. Given that a benzylic carbocation is relatively stable, an Sₙ1 pathway is plausible for the cleavage of the benzyl C-O bond. openstax.org
Strong Bases: Ethers are generally unreactive towards bases. openstax.org However, very strong bases like organolithium reagents can induce ether cleavage via deprotonation at the α-position. wikipedia.org Cholesteryl ethers have been shown to be stable under conditions of alkaline hydrolysis (e.g., 1 M ethanolic KOH), which readily cleave cholesteryl esters. nih.gov This suggests that the ether linkage in this compound would be stable to moderately strong basic conditions.
Organometallic Reagents: The iodinated aromatic ring is a key site for reactions with organometallic reagents. The carbon-iodine bond can readily undergo oxidative addition to low-valent transition metal complexes, such as those of palladium(0). This activation is the first step in numerous cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which would form new carbon-carbon bonds at the 3-position of the benzyl ring. dntb.gov.uanih.govumanitoba.caresearchgate.netnih.gov
Solvent Effects
The choice of solvent can significantly influence the reaction pathways of this compound.
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often used for nucleophilic substitution reactions. For instance, the reduction of alkyl halides with NaBH₄ is best performed in polar aprotic solvents. vt.edu Williamson ether synthesis, a potential route for the formation of such ethers, is also typically carried out in these solvents. numberanalytics.com For reactions involving the iodobenzyl group, such as palladium-catalyzed couplings, polar aprotic solvents are common.
Nonpolar Aprotic Solvents (e.g., Toluene (B28343), Hexane): These solvents would be suitable for dissolving the lipophilic this compound. However, the solubility of many inorganic reagents is limited in these solvents, potentially requiring phase-transfer catalysts.
Protic Solvents (e.g., Alcohols, Water): The presence of protic solvents can affect reaction mechanisms. For example, in some palladium-catalyzed cyclizations of N-(o-iodobenzyl) amides, the presence of water dramatically altered the regioselectivity of the reaction. researchgate.net Acid-catalyzed ether cleavage is also performed in the presence of water or alcohols. openstax.org The stability of the ether linkage itself is generally high in neutral protic solvents. beilstein-journals.org
Table 3: Summary of Predicted Interactions with Reagents and Solvents
| Reagent/Solvent Class | Predicted Interaction/Effect | Potential Products |
| Strong Acids (e.g., HI, HBr) | Cleavage of the ether bond | Cholesterol, 3-Iodobenzyl halide |
| Strong Bases (e.g., NaOH) | Generally stable | No reaction |
| Organolithium Reagents | Potential for ether cleavage | Cholesterol, 3-Iodotoluene |
| Palladium Catalysts | Oxidative addition to C-I bond | Products of cross-coupling reactions |
| Polar Aprotic Solvents (DMF, DMSO) | Good solvent for reactions at the iodo-group | Facilitates nucleophilic reactions |
| Nonpolar Solvents (Toluene, Hexane) | Good solubility of the ether | May limit reagent solubility |
| Protic Solvents (Alcohols, Water) | Can participate in or alter reaction pathways | May act as nucleophile in cleavage |
Molecular Interactions and Supramolecular Assemblies of Cholesteryl 3 Iodobenzyl Ether
Amphiphilic Character and Self-Assembly Behavior
Cholesteryl-3-iodobenzyl ether can be classified as an amphiphilic molecule, possessing both hydrophobic (lipophilic) and hydrophilic (lipophobic) regions. The large, nonpolar cholesteryl group constitutes the hydrophobic portion, while the ether linkage and the polarizable iodo-benzyl group introduce a degree of hydrophilic character. This dual nature drives the molecule to self-assemble in solution to minimize unfavorable interactions between its hydrophobic sections and a polar solvent. nih.gov
The self-assembly of amphiphilic compounds is a spontaneous process that leads to the formation of organized structures on the nanoscale. nih.govrsc.org For cholesteryl derivatives, this often results in the formation of micelles, vesicles, or other aggregates in aqueous media. diva-portal.org The specific architecture of the self-assembled structure is influenced by factors such as the concentration of the amphiphile, the temperature, and the nature of the solvent. The balance between the hydrophobic and hydrophilic portions of the molecule is a critical determinant of the resulting morphology. diva-portal.org While direct studies on the self-assembly of this compound are not extensively documented, the behavior of similar cholesterol-based amphiphiles suggests that it would form aggregates that sequester the cholesteryl tails away from the polar environment. nih.govdiva-portal.org
The table below summarizes the key components of amphiphilic cholesteryl derivatives and their role in self-assembly.
| Molecular Component | Character | Role in Self-Assembly |
| Cholesteryl Group | Hydrophobic | Drives aggregation to minimize contact with polar solvents. Forms the core of micelles or the hydrophobic layer in bilayers. |
| Linkage Group (Ether) | Moderately Polar | Provides flexibility and influences the packing of molecules within the aggregate. |
| Benzyl (B1604629) Ether Group | Aromatic/Polarizable | Can participate in π-π stacking interactions and contributes to the overall polarity of the head group. |
This table illustrates the general contributions of different parts of a cholesteryl-based amphiphile to the self-assembly process.
Liquid Crystalline Phases and Mesophase Behavior
Cholesteryl derivatives are renowned for their ability to form liquid crystalline phases, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. uni-due.de This behavior is a direct consequence of their rigid, rod-like molecular shape. uh.edu
Due to the inherent chirality of the cholesterol molecule, this compound is expected to form a cholesteric (or chiral nematic) liquid crystal phase. wikipedia.orgwikipedia.org In this phase, the elongated molecules align in a preferred direction (the director), but this direction gradually twists from one layer to the next, forming a helical superstructure. researchgate.netresearchgate.net The pitch of this helix, which is the distance over which the director rotates by 360 degrees, is a critical parameter that determines the optical properties of the material. researchgate.net This helical arrangement is a hallmark of chiral liquid crystals and gives rise to unique optical phenomena, such as selective reflection of circularly polarized light. cjps.org The formation of these superstructures is a cooperative process driven by the chiral shape of the constituent molecules. wikipedia.org
In addition to the cholesteric phase, cholesteryl derivatives can also exhibit other types of liquid crystalline phases, such as smectic and nematic phases, as a function of temperature. researchgate.netmedcraveebooks.com A nematic phase is characterized by long-range orientational order of the molecules, but no positional order. mdpi.com Smectic phases, on the other hand, possess a higher degree of order, with the molecules arranged in layers. uh.edu
Transitions between these phases are thermally driven. Upon heating, a solid crystal may first melt into a smectic phase, then transition to a nematic (or cholesteric) phase at a higher temperature, and finally become an isotropic liquid where all long-range order is lost. researchgate.net The specific sequence and temperatures of these phase transitions are highly dependent on the molecular structure of the cholesteryl derivative. researchgate.netnih.gov For instance, the introduction of different terminal groups or flexible spacers can significantly alter the temperatures at which these transitions occur. researchgate.net
The following table outlines the general characteristics of the primary liquid crystal phases observed in cholesteryl derivatives.
| Phase | Molecular Ordering | Key Characteristics |
| Nematic (N) | Long-range orientational order, no positional order. mdpi.com | Molecules are aligned along a common axis (director). uh.edu |
| Cholesteric (N)* | Nematic-like order with a helical twist. wikipedia.org | The director rotates helically through space. researchgate.net Also known as the chiral nematic phase. wikipedia.org |
| Smectic (Sm) | Positional order in one dimension (layered structure) and orientational order. medcraveebooks.com | Molecules are arranged in well-defined layers. tandfonline.com |
This table provides a simplified overview of the different types of liquid crystal phases.
The stability and properties of the liquid crystalline mesophases are exquisitely sensitive to the molecular design of the cholesteryl derivative. nih.gov Key factors include:
The nature of the ester or ether linkage: The type of linkage between the cholesterol core and the rest of the molecule affects flexibility and intermolecular interactions, thereby influencing transition temperatures and phase stability. researchgate.net
The length and flexibility of any alkyl chains: Longer or more flexible chains can disrupt packing and lower transition temperatures. researchgate.net
The position and type of substituents: The presence of substituents, such as the iodine atom in this compound, can significantly impact intermolecular interactions and, consequently, the liquid crystalline behavior. researchgate.net
For example, studies on various cholesteryl derivatives have shown that increasing the rigidity of the molecule, for instance by incorporating double bonds, can enhance the thermal stability of the mesophase. researchgate.net Conversely, introducing more flexible units can lower the clearing point (the temperature at which the material becomes an isotropic liquid). researchgate.net The design of these molecules allows for the fine-tuning of their liquid crystalline properties for specific applications. rsc.org
Intermolecular Forces and Noncovalent Interactions
The supramolecular assembly and liquid crystalline behavior of this compound are governed by a variety of noncovalent interactions. openstax.orglibretexts.org These forces, although individually weak, collectively determine the structure and stability of the condensed phases.
The primary noncovalent interactions at play include:
Dipole-Dipole Interactions: The ether linkage and the carbon-iodine bond introduce permanent dipoles into the molecule, leading to electrostatic interactions between neighboring molecules. saskoer.cayoutube.com
π-π Stacking: The benzyl group can participate in π-π stacking interactions with the aromatic rings of adjacent molecules, contributing to the stability of ordered phases.
A particularly important noncovalent interaction in this compound is halogen bonding. acs.org A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on an adjacent molecule. mdpi.com The iodine atom in the 3-iodobenzyl group can act as a halogen bond donor, interacting with electron-rich atoms like oxygen (from the ether linkage or a carbonyl group on another molecule) or even the π-system of an aromatic ring. acs.orgnih.gov
Halogen bonding is a highly directional interaction, similar in nature to hydrogen bonding, and can play a crucial role in controlling the self-assembly and crystal packing of molecules. acs.orgacs.org In the context of cholesteryl systems, halogen bonds can influence the orientation of molecules within the liquid crystalline phases and contribute to the stability of the helical superstructures. nih.gov The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. acs.org This interaction can be a powerful tool for the rational design of supramolecular architectures. nih.gov
Role of Van der Waals Forces and Aromatic Interactions
The supramolecular assembly and molecular interactions of this compound are governed by a combination of non-covalent forces, primarily Van der Waals forces and aromatic interactions. These forces dictate how the molecule orients itself with respect to its neighbors, leading to the formation of larger, ordered structures.
Van der Waals Forces: These are weak, distance-dependent interactions between atoms and molecules. wikipedia.org They are the sum of attractive or repulsive forces between molecules (or between parts of the same molecule) other than those due to covalent bonds or electrostatic interaction of ions. wikipedia.org For this compound, the most significant contribution comes from London dispersion forces. These forces arise from temporary fluctuations in electron density, creating transient dipoles. curlyarrows.com The large, hydrophobic, and sterically bulky cholesteryl moiety, with its extensive hydrocarbon framework, provides a significant surface area for these interactions. This leads to strong cumulative dispersion forces, which are crucial for the packing of the molecule in condensed phases.
The ether linkage and the iodo-substituent also contribute to dipole-dipole interactions, a type of Van der Waals force that occurs between polar molecules. curlyarrows.com The electronegativity difference between the oxygen, carbon, and iodine atoms creates permanent dipoles that can interact with dipoles on adjacent molecules.
Aromatic Interactions: The iodobenzyl group of the molecule facilitates specific aromatic interactions. The benzene (B151609) ring is electron-rich, capable of engaging in π-π stacking interactions with the aromatic rings of neighboring molecules. rsc.org These interactions, where the planes of the aromatic rings align, contribute significantly to the stability of molecular assemblies. The presence of the iodine atom, a halogen, can also lead to halogen bonding, a directional interaction between the electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. researchgate.net These combined interactions are critical in determining the molecular organization and stability of structures formed by this compound. rsc.orgresearchgate.net
| Type of Interaction | Contributing Molecular Moiety | Description |
|---|---|---|
| London Dispersion Forces | Cholesteryl Group (Steroid Nucleus and Hydrocarbon Tail) | Weak, transient dipole-induced dipole attractions arising from the large, nonpolar surface area. curlyarrows.com |
| Dipole-Dipole Interactions | Ether Linkage (-O-), Iodobenzyl Group | Attractive forces between the permanent positive end of one molecule and the negative end of another. curlyarrows.com |
| π-π Stacking | Benzyl Ring | Non-covalent interaction between aromatic rings, contributing to the stabilization of molecular assemblies. rsc.org |
| Halogen Bonding | Iodine Atom | A directional interaction involving the iodine atom on the benzyl ring and a nucleophilic site on a nearby molecule. researchgate.net |
Bilayer and Membrane Integration Studies
The integration of cholesterol and its analogues, such as this compound, into lipid bilayers is a fundamental area of membrane biophysics. Cholesterol itself is a crucial component of mammalian cell membranes, where it modulates fluidity, permeability, and organization. isciii.esacs.org Studies on cholesterol analogues help to elucidate the specific interactions that govern these effects.
When incorporated into a phospholipid bilayer, the this compound molecule is expected to orient itself in a manner similar to cholesterol. The rigid steroid nucleus inserts into the hydrophobic core of the membrane, aligning with the fatty acyl chains of the phospholipids. nih.gov This insertion increases the packing density of the lipids, leading to a decrease in membrane permeability to water-soluble molecules and an increase in mechanical rigidity. isciii.es
The 3-iodobenzyl ether group, being more polar than the hydrocarbon tail of cholesterol, would likely be positioned near the membrane-water interface. Molecular dynamics simulations of similar ether-linked lipids and cholesterol show that cholesterol's hydroxyl group typically forms hydrogen bonds with the phosphate (B84403) oxygen of phospholipids. nih.gov In the case of this compound, the ether oxygen may act as a hydrogen bond acceptor, influencing the hydration layer and the orientation of neighboring lipid headgroups. nih.gov The presence of the bulky iodobenzyl group at the interface could also influence the packing of lipid headgroups and interactions with membrane proteins. Studies have shown that cholesterol can occupy specific binding sites on transmembrane proteins, and analogues can be used to probe these interactions. umh.esnih.gov
| Finding/Observation | Implication for this compound | Reference |
|---|---|---|
| Cholesterol increases membrane rigidity and decreases permeability. | The cholesteryl moiety is expected to order the lipid acyl chains, stabilizing the bilayer. | isciii.es |
| Cholesterol's orientation is determined by its amphiphilic nature (polar -OH group, nonpolar body). | The rigid steroid core would reside in the hydrophobic region, with the iodobenzyl ether group near the polar interface. | nih.gov |
| In ether lipid membranes, cholesterol resides closer to the bilayer surface. | The ether linkage in the molecule could influence its precise depth and interaction within the membrane compared to ester-linked lipids. | nih.gov |
| Cholesterol analogues are used to probe cholesterol-protein interactions. | The compound could potentially be used to study specific binding sites for sterols in membrane proteins. | acs.orgumh.es |
Advanced Research Applications of Cholesteryl 3 Iodobenzyl Ether Analogs
Molecular Probes for Lipid Metabolism and Trafficking Research
The non-hydrolyzable nature of cholesteryl ether analogs makes them ideal probes for investigating the complex pathways of lipid metabolism and intracellular trafficking. By replacing the metabolically labile ester linkage with a stable ether bond, researchers can accurately track the movement and uptake of lipid carriers without the tracer being broken down and re-purposed by the cell, which could otherwise lead to confounding results. nih.gov
Radiolabeled cholesteryl ether analogs, such as [³H]cholesteryl oleoyl (B10858665) ether and other [³H]cholesteryl ethers, are widely employed to trace the cellular uptake of lipoproteins and lipid emulsions. nih.govahajournals.orgdiabetesjournals.org These molecules mimic native cholesteryl esters in their incorporation into lipid particles, allowing for the precise tracking of these particles from the bloodstream into various tissues and cells. nih.gov Because the ether bond is not broken down, the radiolabel remains within the target cell, providing a cumulative measure of particle uptake. nih.gov This technique has been instrumental in studying the clearance of triglyceride-rich emulsions and the tissue-specific uptake of lipids. nih.govdiabetesjournals.org For instance, studies using doubly radiolabeled lipoproteins—with one label on the protein component (e.g., ¹²⁵I) and a non-hydrolyzable cholesteryl ether label on the core lipid (e.g., [³H]cholesteryl ether)—have been pivotal in differentiating between the uptake of the entire lipoprotein particle and the selective uptake of its lipid core. ahajournals.orgnih.gov
Table 1: Research Findings on Tracing Lipoprotein and Lipid Emulsion Uptake
| Analog/Probe | Model System | Key Finding | Reference(s) |
| [³H]Cholesteryl Oleoyl Ether | Rodent Models | Used to study the uptake and distribution of triglyceride-rich emulsion particles. | nih.gov |
| [³H]Cholesteryl Ether ([³H]CEt) | Mice | Traced selective cholesteryl ester uptake from HDL, which was higher than the uptake of the HDL protein itself. | ahajournals.org |
| Double-labeled LDL ([³H]CEt & ¹²⁵I-apoB) | Mice (C57BL/6 and apoE⁻/⁻) | Demonstrated that a saturated fat diet enhances the selective uptake of LDL cholesteryl esters in the arterial wall. | nih.gov |
| [³H]Triolein-labeled Chylomicrons | Mice | Used to quantify the contribution of triglyceride lipolysis to total plasma fatty acid turnover. | diabetesjournals.org |
The use of non-metabolizable cholesteryl ether analogs has been fundamental in clarifying the mechanisms of cholesteryl ester uptake, particularly the "selective uptake" pathway. nih.gov This process, distinct from the wholesale endocytosis of lipoprotein particles, involves the direct transfer of cholesteryl esters from the lipoprotein core into the cell without the degradation of the apolipoprotein shell. nih.govoup.com Studies using human granulosa cells, for example, have shown that over 95% of cholesteryl esters from High-Density Lipoprotein (HDL) enter the cells via this selective, non-lysosomal pathway to be used for steroidogenesis. oup.com The scavenger receptor class B type I (SR-BI) has been identified as a key mediator of this process, facilitating the binding of HDL and the subsequent transfer of its lipid cargo into the cell. nih.govnih.gov The stability of cholesteryl ether probes has allowed researchers to quantify the high capacity of this pathway and its regulation by cellular needs. nih.govoup.com
Advanced Imaging Modalities and Contrast Agents
Analogs of Cholesteryl-3-iodobenzyl ether, particularly those containing iodine or other contrast-enhancing elements, are pivotal in various advanced medical imaging techniques. Their ability to accumulate in specific tissues rich in lipid metabolism makes them effective targeted contrast agents.
Polyiodinated cholesteryl ester analogs serve as effective contrast agents for Computed Tomography (CT). A notable example is cholesteryl iopanoate, which, when administered intravenously, significantly enhances the density of hepatic tissue on CT scans. nih.gov In studies with rabbits, this compound led to a maximal increase of 65 Hounsfield Units (HU) in the liver parenchyma without significant enhancement in the spleen. nih.gov This specificity suggests a mechanism of uptake beyond simple capture by the reticuloendothelial system. nih.gov The use of cholesteryl iopanoate has enabled the clear visualization of hepatic tumors as small as 2 mm in diameter, demonstrating the potential of this class of compounds for oncological imaging. nih.gov
Table 2: Research Findings on Radiographic Imaging Enhancement
| Analog/Probe | Imaging Modality | Application | Key Finding | Reference(s) |
| Cholesteryl Iopanoate | Computed Tomography (CT) | Hepatic tumor imaging | Enhanced liver parenchyma by up to 65 HU, allowing visualization of tumors as small as 2 mm. | nih.gov |
Radioiodinated cholesterol analogs are cornerstones of functional scintigraphy, particularly for the adrenal glands, which are rich in cholesterol used for steroid hormone synthesis. nih.govumich.edu Agents like ¹³¹I-6-beta-iodomethyl-norcholesterol (also known as NP-59) and ¹³¹I-19-iodocholesterol are used to image the adrenal cortex. gsdinternational.comoup.combioscientifica.com Upon administration, these tracers associate with native lipoproteins and are taken up by adrenocortical cells through lipoprotein receptor-mediated processes. snmjournals.org This allows for the functional characterization of adrenal lesions seen on anatomical scans like CT or MRI. gsdinternational.com Scintigraphy with these agents can distinguish between adrenal cortical adenomas and carcinomas and can differentiate hyperfunctioning adenomas from bilateral hyperplasia, providing crucial diagnostic information for conditions like Cushing's syndrome and primary aldosteronism. gsdinternational.comoup.combioscientifica.com The technique has also been applied to visualize whole-body cholesteryl ester deposition in atherosclerosis research. nih.gov
Raman imaging, a non-fluorescent vibrational imaging technique, offers a powerful way to study cellular processes with minimal perturbation. nih.gov To overcome the weak Raman signal of endogenous molecules, researchers have developed specialized probes. Deuterated cholesterol analogs, such as D38-cholesterol, are particularly effective. nih.govnih.gov The carbon-deuterium (C-D) bonds produce signals in a "silent" region of the cellular Raman spectrum, allowing for clear and specific imaging of the probe. nih.govresearchgate.net Using stimulated Raman scattering (SRS) microscopy, D38-cholesterol has been used to visualize cholesterol storage in lipid droplets within mammalian cells. nih.gov These studies have revealed a surprising heterogeneity in lipid droplet composition, with some preferentially storing unesterified cholesterol while others store cholesteryl esters. nih.govnih.gov This approach provides detailed chemical information about lipid distribution at the subcellular level, which is not achievable with many other methods. mdpi.comd-nb.info
Advanced Drug Delivery Systems and Nanocarriers
Analogs of this compound are integral to the development of sophisticated drug delivery systems and nanocarriers. Their unique physicochemical properties, combining the membrane-compatible cholesterol backbone with the radiodense iodobenzyl group, open up multifaceted applications in therapeutic and diagnostic medicine.
Design and Application of Cationic Liposomes in Gene Delivery
The design of effective non-viral vectors for gene therapy is a significant area of research, with cationic liposomes emerging as a promising platform. Cholesterol and its derivatives are fundamental components in these systems, enhancing structural stability and facilitating the delivery of genetic material into cells. avantiresearch.com
Cationic lipids are typically amphiphilic molecules composed of three key parts: a hydrophobic tail, a linker, and a positively-charged polar head group. mdpi.com In many advanced designs, the rigid cholesteryl moiety serves as the hydrophobic anchor. This structure is advantageous because cholesterol-based cationic lipids are generally less toxic than other synthetic lipid types. mdpi.com These lipids, when combined with a neutral helper lipid such as 1,2-dioleoyl-l-α-glycero-3-phosphatidyl-ethanolamine (DOPE), self-assemble in aqueous solutions to form small spherical vesicles called cationic liposomes. mdpi.comwiley.com The positively charged surface of these liposomes allows them to electrostatically interact with and compact negatively charged DNA or RNA, forming complexes known as lipoplexes. wiley.com
The inclusion of cholesterol or its analogs significantly improves the transfection efficiency of these liposomes. The cholesterol molecule integrates into the lipid bilayer, increasing its stability and fluidity, which enhances the liposome's ability to fuse with cell membranes and release its genetic payload into the cytoplasm. avantiresearch.com Research has shown that certain synthetic cholesterol analogs can achieve even greater transfection efficiencies than natural cholesterol. avantiresearch.comnih.gov For instance, studies on a series of cholesterol-derived cationic lipids (M1-M6) demonstrated that liposomes formulated with these lipids had good to superior transfection activity compared to the well-known DC-Chol. nih.gov Specifically, lipids M1 and M6, when formulated with DOPE at an optimal ratio, showed higher transfection efficiency than commercially available reagents, even in the presence of serum, highlighting their potential as robust vectors for in vivo gene delivery. nih.gov
| Cationic Lipid/Analog | Key Structural Feature / Formulation | Reported Finding | Reference |
| DC-Chol | Cholesterol backbone with a dimethylaminoethyl-carbamoyl headgroup. | A widely used commercial cationic lipid for gene delivery. | mdpi.comwiley.com |
| Lipid 1a | Cholesterol linked to lysine (B10760008) via an ether and amide bond. | Superior transfection efficiency compared to DC-Chol. | mdpi.com |
| Lipid 1b | Cholesterol linked to histidine via an ether and amide bond. | Transfection efficiency parallel to that of DC-Chol. | mdpi.com |
| Lipid M1 & M6 | Cholesterol-derived synthetic cationic lipids. | Superior transfection efficiency to DC-Chol and Lipofectamine 2000, with good serum compatibility and low cytotoxicity. | nih.gov |
Targeted Delivery Strategies for Diagnostic Agents
This compound and its analogs are valuable in creating targeted diagnostic agents, particularly for medical imaging. The iodine atom provides high electron density, making the compound radiopaque and thus visible in X-ray-based imaging techniques like computed tomography (CT). When incorporated into a nanocarrier system, these molecules can be directed to specific tissues or disease sites, such as tumors.
One major strategy involves incorporating the iodinated cholesterol ether into liposomes. acs.org Liposomes, especially those with sizes between 20-200 nm, can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, which results from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. acs.org For more precise targeting, the surface of these liposomes can be functionalized with specific ligands, such as antibodies or peptides, that bind to receptors overexpressed on cancer cells (e.g., EGFR). nih.gov This active targeting strategy enhances the selective uptake of the diagnostic agent into the target cells, improving image contrast and diagnostic accuracy. nih.gov
Furthermore, the ether linkage in this compound provides significant metabolic stability compared to ester linkages. acs.org Studies comparing ester-linked and ether-linked radiolabeled tracers found that the ether bond was five times more resistant to enzymatic cleavage by esterases in vivo. acs.org This stability ensures that the diagnostic agent remains intact and associated with its carrier until it reaches the target, preventing premature signal loss and non-specific distribution. This principle is also utilized in biodistribution studies where non-metabolizable radiolabeled cholesteryl ethers ([³H]cholesteryl ether) are used as lipid phase markers to track the fate of liposomal drug delivery systems in the body. nih.govrevvity.com
Development of Radiopaque Embolization Materials for Biomedical Devices
Transarterial embolization is a minimally invasive procedure used to block the blood supply to tumors or vascular malformations. thno.orgresearchgate.net A critical requirement for embolic agents is radiopacity, which allows the interventional radiologist to visualize the material in real-time using fluoroscopy or CT, ensuring precise delivery and complete occlusion of the target vessels. thno.org this compound analogs are central to the design of a new generation of inherently radiopaque materials.
Instead of simply mixing embolic beads with a soluble contrast medium that quickly washes away, researchers are developing materials that have radiopacity built into their structure. thno.org This is achieved by covalently grafting radiopaque moieties, such as 2,3,5-triiodobenzyl groups, onto a biocompatible polymer backbone. researchgate.net For example, radiopaque beads have been synthesized from a poly(vinyl alcohol) (PVA)-based macromer where a triiodobenzyl moiety replaces a standard dye. thno.org This results in spherical beads that are intrinsically visible under X-ray. thno.org
These radiopaque beads exhibit properties suitable for clinical use, including calibrated size ranges and the ability to be delivered through microcatheters. thno.org Similarly, liquid embolic agents have been developed by synthesizing iodobenzyl ethers of PVA, which are soluble in biocompatible solvents like DMSO. researchgate.net When injected into the bloodstream, these polymer solutions precipitate to form a cohesive mass that plugs the vessel. researchgate.net The ether linkage between the iodobenzyl group and the polymer is crucial, as it is resistant to hydrolysis, preventing the leaching of potentially toxic iodinated fragments—a significant improvement over earlier ester-linked materials. researchgate.net
| Radiopaque Material | Base Polymer | Radiopaque Moiety | Key Properties | Reference |
| RO Beads | PVA-based macromer | Triiodobenzyl | Spherical beads with inherent radiopacity and homogeneous iodine distribution. Lower water content and higher density than standard beads. | thno.org |
| Iodobenzyl ethers of PVAL | Poly(vinyl alcohol) (PVAL) | 4-iodobenzyl or 2,3,5-triiodobenzyl | Forms a cohesive mass upon precipitation in water. Stable to hydrolysis due to ether linkage. Soluble in DMSO. | researchgate.net |
| Radiopaque Hydrogel Particles | Poly(2-hydroxyethyl methacrylate) | Triiodobenzoic acid derivative | Spherical hydrogel particles with iodine content around 25-30 wt% for clear X-ray imaging. | nih.gov |
Material Science Innovations and Optoelectronic Applications (e.g., Liquid Crystal Displays)
Cholesterol derivatives, known as cholesteric liquid crystals, were the first materials in which liquid crystal properties were discovered. wikipedia.org These materials have a unique helical superstructure where the orientation of molecules twists progressively along a central axis. This periodic structure gives them remarkable optical properties, including the ability to selectively reflect light of a specific wavelength (color), which is dependent on the pitch of the helix.
Analogs of this compound can be incorporated into liquid crystal formulations for various applications, including liquid crystal displays (LCDs) and advanced optical sensors. wikipedia.orggeorgefox.edu In a cholesteric LCD, the pitch of the liquid crystal can be altered by external stimuli such as temperature or an electric field, changing the reflected color. scribd.com
Biochemical Reagents in Life Science Research
In life science and biomedical research, cholesteryl ethers serve as critical biochemical reagents, primarily as metabolically stable lipid markers. medchemexpress.commedchemexpress.com Many cellular and in vivo studies require the ability to trace the movement and fate of lipids or lipid-based drug carriers. While cholesteryl esters are the natural form for cholesterol storage and transport in lipoproteins, they are readily hydrolyzed by enzymes (esterases). This metabolic activity makes them unsuitable as tracers because the label would be cleaved from the cholesterol backbone, leading to inaccurate tracking.
Cholesteryl ethers, which have a chemically robust ether bond instead of an ester bond, are resistant to this enzymatic degradation. acs.orgnih.gov This metabolic stability is their most important feature as a research tool. For instance, [³H]cholesteryl hexadecyl ether and [³H]cholesteryl oleyl ether are widely used non-hydrolyzable analogs of cholesteryl esters. revvity.comnih.gov They can be incorporated into lipoproteins or liposomes and used to accurately study:
The uptake of lipoproteins by cells. revvity.com
The biodistribution and clearance of liposomal drug delivery systems following intravenous administration. nih.gov
The pathways of lipid transport and metabolism without interference from cellular enzymatic machinery. revvity.comnih.gov
Therefore, a compound like this compound, especially in a radiolabeled form (e.g., with ¹²⁵I or ¹³¹I), would function as a highly stable, dual-purpose tracer, allowing for both radioactive and imaging-based detection in advanced biochemical and preclinical studies.
Applications in Tissue Engineering and Biocompatible Materials Development
The success of materials used in tissue engineering relies heavily on their biocompatibility and their ability to support cellular functions. mdpi.comnih.gov Scaffolds for tissue regeneration must provide a suitable microenvironment for cells to attach, proliferate, and differentiate, ultimately forming new functional tissue. mdpi.com Cholesterol and its derivatives, including ethers, are increasingly being explored for the development of such biocompatible materials.
Cholesterol is a natural and essential component of all animal cell membranes, which makes it an inherently biocompatible molecule. mdpi.com Incorporating cholesteryl moieties into synthetic polymers and hydrogels can enhance their biocompatibility and improve their interaction with cells. mdpi.com Studies have shown that materials containing cholesterol can promote initial cell adhesion and spreading. mdpi.com For example, a composite hydrogel made of chitosan (B1678972) and a cholesterol-based liquid crystal was found to provide consistent spatial orientations that supported the attachment and growth of fibroblast cells. mdpi.com
The use of cholesteryl groups in biomaterials can also influence the mechanical properties of the scaffold and facilitate the delivery of bioactive molecules. Ether-based polymers, such as certain polyurethanes, have themselves been shown to be highly biocompatible, inducing minimal immune response from dendritic cells, which are key initiators of foreign body reactions. nih.gov The combination of a biocompatible ether-based polymer with a cholesteryl analog like this compound could lead to the development of advanced, multi-functional scaffolds for tissue engineering that are not only biocompatible but also potentially visible through medical imaging, allowing for non-invasive monitoring of the scaffold's integrity and the progress of tissue regeneration in vivo.
Chemical Biology Perspectives on Cholesteryl 3 Iodobenzyl Ether and Cholesterol Homeostasis
Molecular Probes for Investigating Cholesterol-Mediated Cellular Processes
Cholesteryl-3-iodobenzyl ether belongs to a class of synthetic molecules designed as molecular probes to study the intricate processes of cholesterol metabolism and transport within cells. These probes are invaluable tools in chemical biology, allowing researchers to track the movement and localization of cholesterol-like molecules and understand their roles in cellular functions. The design of such probes often involves attaching a reporter group, such as a radioactive isotope or a fluorescent tag, to a cholesterol analog.
For instance, radioiodinated analogs of cholesterol are utilized to trace their path and accumulation in various tissues. A notable example is the use of 125I-labeled cholesteryl ethers to study their distribution and retention in different organs, providing insights into lipid trafficking and metabolism in vivo. Similarly, fluorescently tagged cholesterol analogs, such as those incorporating BODIPY, NBD, Dansyl, or Pyrene, have been developed to visualize cholesterol transport and distribution within living cells using advanced microscopy techniques. nih.gov These fluorescent probes have been instrumental in studying the endocytosis and subsequent intracellular pathways of cholesterol and its esters. nih.gov
The synthesis of these molecular probes is a critical aspect of their application. For example, a photoactivatable steroid probe, p-azidophenacyl 3α-hydroxy-5β-cholan-24-ate (APL), was synthesized to study its interaction with the acetylcholine (B1216132) receptor, demonstrating how cholesterol-like molecules can influence membrane protein function. umh.es The synthesis involved esterification of lithocholic acid with p-azidophenacyl bromide. umh.es Another approach involves the use of cholesteryl-conjugated oligonucleotides, which have gained significant interest in antisense and siRNA studies due to the lipophilic nature of cholesterol, aiding in cellular delivery. biosearchtech.com
Interaction with Biological Macromolecules and Cellular Membranes
The interaction of this compound and similar cholesterol analogs with biological macromolecules and cellular membranes is fundamental to their function as probes and perturbing agents. These interactions are primarily non-covalent and are driven by the physicochemical properties of both the cholesterol analog and the biological environment.
Supramolecular Interactions with Membrane Lipids and Proteins
Cholesterol and its analogs are known to be non-uniformly distributed within biological membranes, often accumulating in specific microdomains known as lipid rafts. nih.govwikipedia.org These rafts are enriched in cholesterol and sphingolipids and serve as platforms for the assembly and function of various signaling proteins. frontiersin.orgfrontiersin.org The interaction of cholesterol with membrane proteins can be direct, with specific protein domains recognizing and binding to cholesterol. nih.gov Two such well-documented cholesterol-recognition elements are the cholesterol recognition/interaction amino acid consensus (CRAC) domain and the sterol-sensing domain (SSD). nih.gov
The ether linkage in molecules like this compound, as opposed to the ester linkage in natural cholesteryl esters, can influence their interaction with membrane components. Ether lipids have been shown to have a high affinity for cholesterol and can alter the organization of lipid rafts. mdpi.com This alteration can lead to the reorganization of signaling molecules within these domains, thereby affecting cellular processes. mdpi.com Studies with antitumor ether lipids, for example, have demonstrated that they can induce apoptosis by promoting the clustering of death receptors in lipid rafts. frontiersin.org The interaction of these analogs with membrane proteins is crucial for their biological activity.
Influence on Biophysical Properties of Biological Membranes
Cholesterol plays a well-established role in regulating the biophysical properties of biological membranes. mdpi.com It generally decreases membrane fluidity, increases bilayer thickness, and enhances the mechanical strength of the membrane. mdpi.combiorxiv.org This is achieved by the rigid sterol ring structure of cholesterol inserting between phospholipid molecules, leading to a more ordered and tightly packed lipid bilayer. mdpi.com
Cholesterol ethers, similar to cholesterol itself, can influence these properties. Studies have shown that the incorporation of cholesterol and its analogs can change the hydration properties of the membrane interphase. nih.gov Molecular dynamics simulations have indicated that cholesterol can reduce the amount of water along the lipid chains in ether lipids by altering the distribution of water molecules. nih.gov This can lead to a decrease in the dipole relaxation at the lipid interphase, making the membrane more rigid. nih.gov The presence of ether lipids has been shown to modulate the cytotoxic effects of certain drugs, with a reduction in membrane cholesterol content leading to increased sensitivity of cancer cells to ether lipid-based therapies. nih.gov
The table below summarizes the key effects of cholesterol on membrane properties:
| Membrane Property | Effect of Increasing Cholesterol Concentration |
| Fluidity | Decreases |
| Thickness | Increases mdpi.combiorxiv.org |
| Permeability | Decreases biorxiv.org |
| Mechanical Strength | Increases mdpi.com |
| Lipid Packing | Increases (condensing effect) biorxiv.org |
Use as Perturbing Agents to Understand Biological Systems
This compound and related compounds can be utilized as perturbing agents to disrupt and thereby elucidate biological pathways. By introducing a molecule that mimics a natural component but has altered properties, researchers can observe the consequences of this perturbation and infer the normal function of the original component.
The non-metabolizable nature of the ether linkage in cholesteryl ethers makes them particularly useful as perturbing agents. revvity.com Unlike cholesteryl esters, which can be hydrolyzed by cellular enzymes to release free cholesterol, cholesteryl ethers persist in their original form, leading to their accumulation in certain cellular compartments. This accumulation can disrupt normal lipid homeostasis and cellular processes. For example, the use of radiolabeled cholesteryl ethers has allowed for the tracking of lipoprotein metabolism and uptake by various tissues, providing insights into the pathways of lipid transport and the consequences of their disruption. nih.gov
Furthermore, the introduction of iodinated fatty acid analogs, which are structurally similar to natural fatty acids but may have altered metabolic fates, has been used to study fatty acid uptake and metabolism. For instance, the use of 15-(p-iodophenyl)-3-(R,S)-methyl pentadecanoic acid (BMIPP) helped to establish the role of the CD36 protein in fatty acid transport in heart and muscle tissues. researchgate.net
Insights into Intracellular Lipid Trafficking and Cumulative Cellular Uptake
The study of the intracellular trafficking of cholesterol is crucial for understanding cellular cholesterol homeostasis. researchgate.net Fluorescently labeled cholesterol analogs have been instrumental in visualizing the movement of cholesterol between different organelles, such as the endoplasmic reticulum, Golgi apparatus, endosomes, and the plasma membrane. nih.govfrontiersin.org This trafficking occurs through both vesicular and non-vesicular transport mechanisms. frontiersin.org
Cholesteryl ethers, due to their metabolic stability, serve as excellent markers for tracking the cumulative uptake and long-term fate of lipoproteins and other lipid carriers. revvity.com When incorporated into lipoproteins, radiolabeled cholesteryl ethers can be used to follow the uptake of these particles by cells and their subsequent intracellular localization. nih.govnih.gov Studies using ³H-cholesteryl ether-labeled liposomes have shown that these particles are primarily taken up by the liver and spleen, highlighting the role of the reticuloendothelial system in clearing lipoproteins from circulation. nih.gov
The cellular uptake of some ether lipid analogs is thought to be mediated by lipid rafts. mdpi.com Disruption of these rafts has been shown to reduce the uptake of these analogs, suggesting that they are important entry points into the cell. mdpi.com This provides a mechanism by which these molecules can accumulate within cells and exert their biological effects.
Contribution to the Study of Cell Signaling Pathways
Cholesterol and its metabolites are not just structural components of membranes; they are also important signaling molecules that regulate a variety of cellular processes. wikipedia.org Cholesterol can influence cell signaling by modulating the organization of signaling proteins within lipid rafts and by serving as a precursor for the synthesis of steroid hormones and oxysterols. frontiersin.orgnih.gov
The use of cholesterol analogs and perturbing agents has provided significant insights into these signaling pathways. For example, the study of antitumor ether lipids has revealed a link between cholesterol esterification and cell proliferation and invasion in cancer cells. nih.gov Inhibition of cholesteryl ester formation was found to decrease cancer cell growth, indicating that this pathway is a potential therapeutic target. nih.gov The signaling pathways involved were found to be dependent on protein kinase C ζ (PKCζ) and the MEK/ERK1/2 pathway. nih.gov
Furthermore, cholesterol metabolism is intricately linked to major signaling pathways such as the PI3K/AKT/mTOR and Ras pathways, which are often dysregulated in cancer. frontiersin.org These pathways can regulate the expression of genes involved in cholesterol synthesis and uptake. frontiersin.orgredalyc.org By using molecules like this compound to probe and perturb cholesterol-related processes, researchers can unravel the complex interplay between lipid metabolism and cell signaling in both normal and pathological states.
Emerging Research Directions and Future Outlook for Cholesteryl 3 Iodobenzyl Ether
Development of Novel and Efficient Synthetic Routes for Analogues
The advancement of applications for cholesteryl-3-iodobenzyl ether is intrinsically linked to the ability to synthesize a diverse range of analogues with high efficiency and purity. While the direct synthesis of the parent compound can be achieved through established methods like the Williamson ether synthesis, future research will focus on creating libraries of related compounds to explore structure-activity relationships. This involves modifying both the cholesterol backbone and the iodobenzyl ether group.
Key synthetic strategies that are being explored include:
Mitsunobu and Related Reactions: The Mitsunobu reaction offers a reliable method for the etherification of cholesterol's 3β-hydroxyl group with various substituted benzyl (B1604629) alcohols under mild conditions, minimizing the risk of side reactions. nih.gov
Etherification via Activated Cholesterol: Synthesizing cholesteryl tosylate or mesylate intermediates, followed by reaction with the sodium salt of 3-iodobenzyl alcohol, provides an alternative route. A similar method has been successfully used to synthesize various cholesteryl ethers by treating the sodium salt of cholesterol with mesylates of fatty alcohols. nih.gov
"Click" Chemistry Approaches: For more complex analogues, incorporating "clickable" handles, such as an azide (B81097) or alkyne, onto either the cholesterol or benzyl precursor allows for the modular and highly efficient assembly of diverse structures via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov
Future synthetic efforts will likely target analogues with variations in the:
Linker: Introducing polyethylene (B3416737) glycol (PEG) chains of varying lengths between the cholesterol and the benzyl ether can modulate solubility and pharmacokinetic properties. acs.org
Substituent Position: Moving the iodine atom to the ortho- or para- position of the benzyl ring to investigate the impact of sterics and electronics on molecular packing and biological interactions.
Aromatic Core: Replacing the benzene (B151609) ring with other aromatic systems, such as naphthalene (B1677914) or pyridine, to alter the electronic and photophysical properties.
Table 1: Potential Synthetic Strategies for this compound Analogues
| Strategy | Reactants | Key Features & Advantages |
|---|---|---|
| Williamson Ether Synthesis | Sodium cholesteroxide + 3-Iodobenzyl halide | A classic and straightforward method for ether formation. nih.gov |
| Mitsunobu Reaction | Cholesterol + 3-Iodobenzyl alcohol + DEAD/PPh₃ | Proceeds under mild, neutral conditions, suitable for sensitive functional groups. nih.gov |
| Tosyl/Mesyl Displacement | Cholesteryl tosylate/mesylate + Sodium 3-iodobenzyl oxide | Good for substrates where direct Williamson synthesis is inefficient. nih.gov |
| "Click" Chemistry | Azide/Alkyne-functionalized cholesterol + Alkyne/Azide-functionalized benzyl ether | Highly efficient and modular, allowing for rapid generation of diverse analogues. nih.gov |
| Reductive Etherification | Cholesterol + 3-Iodobenzaldehyde (B1295965) + Phosphine/Acid | A one-pot method for direct ether formation from an alcohol and an aldehyde. rsc.org |
Exploration of New Halogenated Cholesteryl Ether Architectures for Tunable Properties
The presence and nature of the halogen atom on the benzyl ether moiety are critical for tuning the physicochemical properties of the molecule. Halogenation can significantly influence lipophilicity, electron density, and intermolecular interactions, such as halogen bonding, which can direct self-assembly processes. mdpi.com
Future research will systematically explore:
Varying the Halogen: Synthesizing a series of analogues where iodine is replaced with bromine, chlorine, or fluorine. This will create a spectrum of compounds with different polarities and propensities for halogen bonding, which is a directional, non-covalent interaction that can be exploited in crystal engineering and the design of liquid crystals. ijirset.com
Liquid Crystalline Behavior: Cholesterol derivatives are renowned for forming liquid crystal phases. mdpi.com The introduction of different halogens can tune the transition temperatures and the type of mesophase (e.g., nematic, smectic) formed. This is particularly relevant for creating responsive materials where properties can be switched using external stimuli like electric fields or temperature. frontiersin.orgaps.org
Table 2: Predicted Effects of Different Halogens on Cholesteryl Ether Properties
| Halogen | Electronegativity | Polarizability | Predicted Impact on Properties |
|---|---|---|---|
| Fluorine (F) | High | Low | Increased metabolic stability, potential for unique liquid crystalline phases. |
| Chlorine (Cl) | Moderate | Moderate | Moderate tuning of electronic properties and lipophilicity. wikipedia.org |
| Bromine (Br) | Moderate | High | Stronger halogen bonding potential than chlorine, good X-ray contrast. wikipedia.org |
| Iodine (I) | Low | Very High | Excellent X-ray attenuation for CT imaging, strong halogen bonding capability. nih.gov |
Integration into Advanced Multimodal Imaging Probes
A key application for this compound lies in biomedical imaging. The high atomic number (Z=53) of iodine makes it an effective attenuator of X-rays, rendering the molecule inherently suitable as a contrast agent for computed tomography (CT). nih.govfrontiersin.org The cholesterol component can facilitate delivery to and integration with cellular structures.
The next frontier is the development of multimodal imaging probes that combine the advantages of different imaging techniques. nih.gov Research in this area will focus on:
CT-Fluorescence Dual-Modal Probes: The this compound scaffold can be chemically modified to include a fluorescent dye. rsc.orgsigmaaldrich.com For instance, a fluorophore could be attached to the benzyl ring or the cholesterol tail. This would allow for the high-resolution anatomical information from CT to be correlated with the high-sensitivity optical signal from fluorescence microscopy, providing a more complete picture of biological processes in vitro and in vivo.
Targeted Imaging Agents: By conjugating targeting ligands (e.g., peptides, antibodies) to the probe, it can be directed to specific cell types or tissues, such as tumors that overexpress certain receptors. mdpi.com This enhances the signal at the site of interest and reduces background noise. The modular synthesis approaches described in section 8.1 are critical for achieving this.
Table 3: Components of a Hypothetical Multimodal Imaging Probe Based on this compound
| Component | Function | Example Moiety | Imaging Modality |
|---|---|---|---|
| Cholesterol Scaffold | Biocompatibility, Membrane Anchoring | Cholest-5-en-3β-yl group | - |
| Iodobenzyl Ether | X-ray Attenuation | 3-Iodobenzyl group | Computed Tomography (CT) nih.gov |
| Fluorescent Reporter | Optical Signal Generation | BODIPY, Rhodamine, or near-infrared dyes | Fluorescence Imaging nih.gov |
| Targeting Ligand | Specific Binding to Biomarkers | RGD peptide, Folic acid, or specific antibodies | Targeted Imaging |
Design of Next-Generation Bioactive Materials with Enhanced Biocompatibility
The inherent biocompatibility of cholesterol makes its derivatives attractive candidates for creating advanced bioactive materials. mdpi.comresearchgate.net The cholesterol moiety can anchor the material to cell membranes, while the functionalizable benzyl ether group can be used to attach therapeutic agents or other functional molecules.
Future research will likely focus on:
Drug Delivery Systems: this compound can be incorporated into liposomes or nanoparticles to act as both a structural component and an imaging tag. nih.govmdpi.com The cholesterol part helps to stabilize the lipid bilayer of the carrier, while the iodine allows for the visualization of the carrier's biodistribution using CT.
Responsive Biomaterials: By leveraging the potential liquid crystalline properties of these molecules, smart materials can be designed that change their structure or release a payload in response to specific biological triggers (e.g., pH, enzymes).
Tissue Engineering Scaffolds: Materials based on cholesteryl ethers could provide a biocompatible surface that supports cell adhesion and growth. researchgate.netiaeng.org The ability to form ordered structures, such as nanofibers, is particularly promising for creating scaffolds that mimic the extracellular matrix. researchgate.net
Table 4: Potential Bioactive Functionalities for Cholesteryl Ether-Based Materials
| Functional Moiety (Attached to Benzyl Ring) | Potential Application | Rationale |
|---|---|---|
| Anticancer Drug (e.g., Doxorubicin) | Targeted Chemotherapy | Cholesterol enhances uptake in some cancer cells; iodine allows for theranostic tracking. nih.gov |
| Photosensitizer | Photodynamic Therapy | Delivery of the photosensitizer to the cell membrane for localized reactive oxygen species generation. |
| Poly(ethylene glycol) (PEG) | Stealth Liposomes | PEGylation reduces clearance by the immune system, prolonging circulation time. nih.gov |
| Cell-Penetrating Peptide | Intracellular Delivery | Facilitates the transport of the material or its payload across the cell membrane. |
Deeper Elucidation of Molecular Mechanisms at Complex Biological Interfaces
A fundamental understanding of how this compound and its analogues interact with biological membranes at the molecular level is crucial for rational design. The amphiphilic nature of the molecule—with its rigid, hydrophobic cholesterol core and more polar ether linkage—suggests it will readily insert into lipid bilayers. wikipedia.orgfrontiersin.org
Key research questions to be addressed include:
Membrane Insertion and Orientation: How does the molecule orient itself within a lipid bilayer? It is predicted that the cholesterol steroid ring system will embed within the hydrophobic core of the membrane, while the iodobenzyl ether group will reside near the lipid headgroup region. nih.govacs.org
Impact on Membrane Properties: How does the presence of these molecules affect membrane fluidity, thickness, and lateral organization? Cholesterol is known to have a condensing effect on many phospholipid membranes, and it is important to determine if this property is retained and how it is modulated by the iodobenzyl ether group. nih.gov
Interaction with Membrane Proteins: How does the altered membrane environment influence the function of membrane-bound proteins? Cholesterol is known to modulate the activity of various receptors and channels through direct binding or by altering the physical properties of the membrane. elifesciences.org
Advanced computational techniques, particularly all-atom molecular dynamics (MD) simulations, will be indispensable for exploring these questions. nih.govacs.org These simulations can provide a level of detail that is often inaccessible through experimental methods alone, revealing specific hydrogen bonding, van der Waals, and halogen bonding interactions that govern the behavior of these molecules in a biological context.
Table 5: Key Molecular Interactions for Future Investigation
| Interaction Type | Interacting Components | Significance | Investigative Technique |
|---|---|---|---|
| Hydrogen Bonding | Cholesterol -OH with lipid headgroups/water | Anchors the molecule at the membrane interface. nih.gov | Molecular Dynamics (MD) Simulations, FTIR Spectroscopy |
| Hydrophobic Interactions | Steroid ring with lipid acyl chains | Drives insertion into the membrane core and affects lipid packing. frontiersin.org | MD Simulations, Fluorescence Anisotropy |
| Halogen Bonding | Iodine atom with electron-rich groups (e.g., carbonyls) | May direct specific interactions with lipids or proteins. mdpi.com | MD Simulations, X-ray Crystallography (of model systems) |
| Steric Interactions | Bulky cholesterol and iodobenzyl group | Influences membrane fluidity and the formation of lipid domains. | MD Simulations, Atomic Force Microscopy |
Q & A
Q. What are the established synthetic routes for Cholesteryl-3-iodobenzyl ether, and how can purity be validated?
this compound synthesis typically involves coupling cholesterol derivatives with iodobenzyl groups via etherification reactions. A critical step is purification using solvent partitioning or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. For lipid-soluble compounds, the Folch method (chloroform-methanol extraction) is recommended to isolate impurities . Ensure reproducibility by documenting solvent ratios, reaction times, and temperature controls.
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should include accelerated degradation tests under heat, light, and humidity. Use thermogravimetric analysis (TGA) to assess thermal decomposition and UV-vis spectroscopy to monitor photodegradation. For biological matrices, simulate physiological conditions (e.g., pH 7.4 buffer at 37°C) and analyze degradation products via mass spectrometry (MS). Reference ultracentrifugal separation protocols (e.g., lipoprotein fractionation) to evaluate stability in lipid-rich environments .
Q. What spectroscopic techniques are most effective for analyzing this compound in complex mixtures?
Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ether linkages), while NMR (¹H, ¹³C, and DEPT-135) resolves stereochemical details. For trace analysis, combine gas chromatography (GC-MS) with electron ionization or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cross-validate results with reference standards and include negative controls to rule out matrix interference .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with lipoprotein particles?
Use differential ultracentrifugation to isolate LDL/HDL subfractions from serum . Incubate this compound with these fractions and monitor incorporation via radiolabeling (e.g., ¹²⁵I) or fluorescent tagging. Quantify binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo relevance, correlate findings with animal models of lipid metabolism, ensuring ethical compliance with IACUC protocols .
Q. What methodologies address contradictions in reported biological activity data for this compound?
Contradictions often arise from variability in cell lines, solvent carriers, or assay endpoints. Apply systematic review frameworks:
- Meta-analysis : Pool data from independent studies, adjusting for covariates like dosage and exposure duration.
- Dose-response reevaluation : Use Hill slope models to identify non-linear effects.
- Orthogonal assays : Validate cytotoxicity claims with both MTT and ATP-based viability assays.
Document limitations (e.g., batch-to-batch compound variability) and propose replication studies .
Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetics?
Develop quantitative structure-activity relationship (QSAR) models to predict logP (lipophilicity) and plasma protein binding. Molecular dynamics simulations can elucidate interactions with lipid bilayers or nuclear receptors (e.g., LXR). Validate predictions with in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic profiling (plasma half-life, tissue distribution). Use tools like Schrödinger Suite or GROMACS for simulations, ensuring force field parameters are cholesterol-compatible .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound studies?
Apply non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons, use ANOVA with post-hoc Tukey tests. Address outliers via Grubbs’ test or robust regression. In omics studies, apply false discovery rate (FDR) correction to minimize Type I errors. Visualize data with Prism or R ggplot2, ensuring error bars represent SEM (not SD) for biological replicates .
Q. How should researchers mitigate batch variability in synthesized this compound?
Implement quality-by-design (QbD) principles:
- Critical quality attributes (CQAs) : Define acceptable ranges for purity (>98%), residual solvents (<0.1%), and isotopic enrichment.
- Process controls : Monitor reaction intermediates via thin-layer chromatography (TLC).
- Stability protocols : Store batches under inert gas (argon) at -80°C.
Characterize each batch with orthogonal techniques (e.g., NMR, HPLC, elemental analysis) and archive samples for retrospective analysis .
Ethical and Reporting Standards
Q. What ethical considerations apply to animal studies involving this compound?
Adhere to ARRIVE guidelines:
- Justify species/model selection (e.g., ApoE⁻/⁻ mice for atherosclerosis).
- Minimize cohort sizes via power analysis.
- Report analgesia/anesthesia protocols (e.g., isoflurane vs. ketamine-xylazine).
Include negative results to avoid publication bias and submit raw data to repositories like Figshare or Zenodo .
Q. How can researchers ensure reproducibility when publishing this compound findings?
Provide detailed supplemental materials:
- Synthetic procedures with CAS numbers and vendor details.
- Instrument parameters (e.g., HPLC gradient, MS ionization mode).
- Raw data files (e.g., .RAW for MS, .JCAMP-DX for NMR).
Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite foundational methods (e.g., Folch extraction , ultracentrifugation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
